molecular formula C5H7Br2N B13259426 6,6-Dibromo-3-azabicyclo[3.1.0]hexane CAS No. 1989671-21-7

6,6-Dibromo-3-azabicyclo[3.1.0]hexane

Cat. No.: B13259426
CAS No.: 1989671-21-7
M. Wt: 240.92 g/mol
InChI Key: ABURLYYXXXDZKZ-UHFFFAOYSA-N
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Description

6,6-Dibromo-3-azabicyclo[310]hexane is a heterocyclic organic compound characterized by a bicyclic structure containing a nitrogen atom and two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or palladium (Pd). The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques like column chromatography, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dibromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The nitrogen-containing ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclopropanation: The compound can participate in cyclopropanation reactions to form more complex bicyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azabicyclohexanes, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

6,6-Dibromo-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Similar structure but with methyl groups instead of bromine atoms.

    3-Azabicyclo[3.1.0]hexane Derivatives: Various derivatives with different substituents on the bicyclic ring.

Uniqueness

6,6-Dibromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The bromine atoms can participate in unique substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

1989671-21-7

Molecular Formula

C5H7Br2N

Molecular Weight

240.92 g/mol

IUPAC Name

6,6-dibromo-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H7Br2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2

InChI Key

ABURLYYXXXDZKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Br)Br)CN1

Origin of Product

United States

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